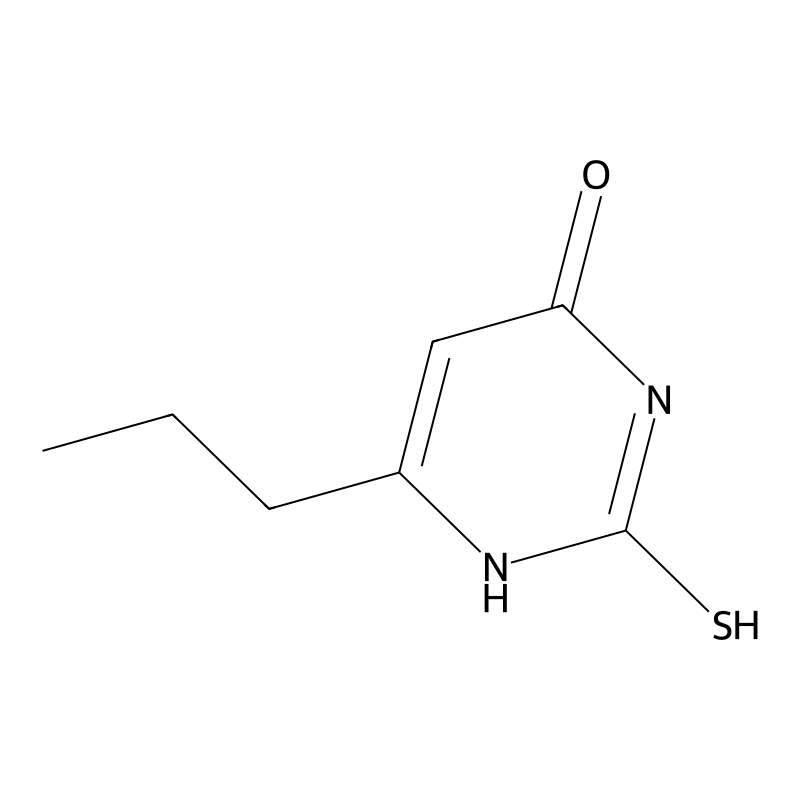

Propylthiouracil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)

1 part dissolves in about 900 parts water at 20 °C, in 100 parts boiling water, in 60 parts ethyl alc, in 60 parts acetone; practically insol in ether, chloroform, benzene; freely sol in aq soln of ammonia and alkali hydroxides

In water, 1204 mg/L at 25 °C

4.66e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Hyperthyroidism in Animal Models

PTU's well-established role in treating hyperthyroidism translates to its use in inducing a state of hypothyroidism in research animals. By inhibiting thyroid hormone synthesis, researchers can investigate the effects of low thyroid hormone levels on various physiological processes. For instance, PTU administration in rodents helps study the impact of hypothyroidism on metabolism, cardiovascular function, and neurological development [].

Investigating Thyroid Hormone Metabolism

PTU's mechanism of action involves blocking the incorporation of iodine into thyroid hormones. This property makes it a valuable tool for studying thyroid hormone biosynthesis and metabolism. Researchers can use PTU to track the movement of iodine within the thyroid gland and peripheral tissues, providing insights into the regulation of thyroid hormone production [].

Studying the Peripheral Conversion of T4 to T3

Propylthiouracil not only inhibits thyroid hormone synthesis but also interferes with the conversion of thyroxine (T4) to triiodothyronine (T3) in peripheral tissues. This additional effect allows researchers to differentiate between the effects of decreased T4 production and reduced T3 conversion at the cellular level [].

Exploring Potential Uses Beyond Thyroid Disorders

While PTU's primary application lies in treating hyperthyroidism, some research explores its potential benefits in other areas. For example, studies investigate PTU's role in managing non-alcoholic fatty liver disease (NAFLD) due to its possible antioxidant and anti-inflammatory properties []. However, these applications are still under investigation, and further research is needed to confirm their efficacy.

Propylthiouracil is a thiourea derivative primarily used as an antithyroid medication. Its chemical formula is , and it is known for its role in managing hyperthyroidism, particularly in conditions such as Graves' disease. Propylthiouracil acts by inhibiting thyroid hormone synthesis, specifically targeting the enzyme thyroid peroxidase, which is crucial for the iodination of tyrosine residues in thyroglobulin, a precursor to the thyroid hormones thyroxine (T4) and triiodothyronine (T3) .

As mentioned earlier, PTU acts by inhibiting the enzyme thyroperoxidase. This enzyme plays a crucial role in the iodination of thyroglobulin, a protein precursor for thyroid hormones []. By inhibiting this enzyme, PTU disrupts the incorporation of iodine atoms into thyroglobulin, thereby hindering the formation of T4 and T3 [].

Toxicity

PTU is generally well-tolerated, but side effects like rash, itching, and joint pain can occur []. In rare cases, it can cause severe liver damage or agranulocytosis (a drastic reduction in white blood cells) [].

Pregnancy

PTU is the preferred medication for treating hyperthyroidism during pregnancy due to its lower risk of birth defects compared to other antithyroid drugs [].

Propylthiouracil exhibits significant biological activity as an antithyroid agent. It is well absorbed when taken orally, with peak serum concentrations occurring within one hour. The drug is approximately 70% protein-bound and has a half-life of about one hour. Its therapeutic effects may take several weeks to manifest fully due to the existing stores of thyroid hormones in the body .

The drug's side effects can include skin reactions, liver toxicity, and hematological issues such as agranulocytosis. It has been associated with immune-mediated reactions, including lupus-like syndromes in certain populations .

Propylthiouracil can be synthesized through various methods. A common synthetic route involves reacting ethyl 3-oxohexanoate with thiourea. This reaction forms propylthiouracil through a series of steps that involve cyclization and subsequent modifications to yield the final product .

General Synthesis Steps:- Condensation: Ethyl 3-oxohexanoate reacts with thiourea.

- Cyclization: Formation of pyrimidine ring structure.

- Purification: Crystallization or chromatography to isolate pure propylthiouracil.

Propylthiouracil is primarily employed in treating hyperthyroidism and managing symptoms associated with Graves' disease. It is particularly useful in patients who are intolerant to other antithyroid medications like methimazole or when rapid control of hyperthyroidism is required, such as before surgery or during pregnancy .

Additionally, propylthiouracil has been studied for its potential roles beyond thyroid management, including interactions with various metabolic pathways and its effects on taste perception due to its bitter taste profile .

Research indicates that propylthiouracil interacts with several biological systems and drugs. Notably, it can affect liver enzymes and may alter the metabolism of co-administered medications due to its hepatic metabolism via glucuronidation .

Adverse reactions linked to propylthiouracil include:

- Agranulocytosis: A severe reduction in white blood cell count.

- Liver Toxicity: Elevated liver enzymes indicating potential hepatotoxicity.

- Drug-Induced Lupus: Immune-mediated reactions leading to lupus-like symptoms.

These interactions necessitate careful monitoring when propylthiouracil is prescribed alongside other medications .

Several compounds share similarities with propylthiouracil in terms of structure and function as antithyroid agents:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Methimazole | Inhibits thyroid peroxidase | Longer half-life than propylthiouracil |

| Carbimazole | Similar action to methimazole | Used mainly in veterinary medicine |

| Thiourea | Inhibits iodine incorporation | Non-specific effects beyond thyroid hormone synthesis |

| Iodine | Directly inhibits thyroid hormone production | Different mechanism; used for short-term treatment |

Uniqueness of Propylthiouracil

Propylthiouracil's unique dual action—both inhibiting thyroid peroxidase and blocking the conversion of T4 to T3—distinguishes it from other antithyroid medications like methimazole, which primarily focuses on inhibiting hormone synthesis without affecting peripheral conversion .

The analytical characterization of propylthiouracil requires sophisticated methodologies that ensure accurate quantification, purity assessment, and impurity profiling. This section examines the principal techniques employed for the comprehensive analysis of this important antithyroid compound.

Chromatographic Separation Methods

Chromatographic techniques represent the cornerstone of propylthiouracil analytical characterization, providing robust separation and quantification capabilities essential for pharmaceutical quality control and bioanalytical applications.

Reverse-Phase High-Performance Liquid Chromatography Method Development and Validation

Reverse-phase high-performance liquid chromatography has emerged as the predominant analytical technique for propylthiouracil quantification due to its exceptional selectivity, sensitivity, and reproducibility [1] [2]. The development of robust reverse-phase high-performance liquid chromatography methods requires careful optimization of chromatographic parameters to achieve optimal separation efficiency and analytical performance.

Column Selection and Optimization

The selection of appropriate stationary phases constitutes a critical parameter in method development. Octadecylsilane columns with particle sizes ranging from 1.8 to 5.0 micrometers have demonstrated superior performance for propylthiouracil analysis [1] [3] [2]. The ZORBAX Extend-C18 column (2.1 × 50 mm, 1.8 μm) has shown particular effectiveness in achieving rapid separation with excellent peak resolution [3]. Alternative configurations include conventional C18 columns (4.6 mm × 150 mm, 5 μm) which provide robust performance for routine analytical applications [1] [2].

Mobile Phase Composition and Gradient Development

Mobile phase optimization represents a fundamental aspect of method development, with various compositions demonstrating effectiveness for propylthiouracil analysis. A highly successful approach employs acetonitrile-water-sodium azide solution in a ratio of 24:26:50 (volume/volume/volume) with pH adjustment to 5.5, providing excellent chromatographic resolution with a detection limit of 5 nanomolar [1]. Alternative gradient systems utilizing formic acid, methanol, and acetonitrile have proven effective for simultaneous quantification of propylthiouracil and its metabolites [3].

For pharmaceutical formulation analysis, a binary mobile phase consisting of acetonitrile and potassium phosphate buffer (20:80 volume/volume) at pH 4.6 has demonstrated excellent linearity across the concentration range of 24.916 to 74.748 micrograms per milliliter [2]. This approach provides recovery rates between 98 and 102 percent, meeting stringent pharmaceutical validation requirements.

Detection Systems and Post-Column Derivatization

Post-column detection strategies have significantly enhanced the sensitivity and selectivity of propylthiouracil analysis. The iodine-azide reaction system represents a particularly innovative approach, where propylthiouracil sensitizes the iodine-azide reaction, producing a detectable response at 350 nanometers [1] [4]. This post-column derivatization technique achieves remarkable sensitivity with detection limits reaching 5 nanomolar and quantification limits of 8 nanomolar [1].

Conventional ultraviolet detection at wavelengths between 241 and 272 nanometers provides adequate sensitivity for most pharmaceutical applications, with detection typically performed at 272 nanometers corresponding to the absorption maximum of propylthiouracil [2] [5]. The selection of detection wavelength significantly influences method sensitivity and selectivity, particularly in the presence of potential interferents.

Method Validation Parameters

Comprehensive validation of reverse-phase high-performance liquid chromatography methods encompasses evaluation of linearity, accuracy, precision, specificity, and robustness according to international guidelines. Linearity studies demonstrate excellent correlation coefficients exceeding 0.999 across concentration ranges spanning two to three orders of magnitude [1] [2]. Precision assessments, including both intra-day and inter-day variability, typically yield relative standard deviations below 4.2 percent [1].

Accuracy evaluations through recovery studies consistently demonstrate recoveries exceeding 91 percent across the analytical range [1]. Specificity testing involves subjecting propylthiouracil to forced degradation conditions including acidic, basic, and oxidative stress to ensure method selectivity in the presence of degradation products [6]. Robustness testing evaluates method performance under deliberately varied conditions to establish operational parameters and system suitability criteria.

Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry Approaches for Impurity Profiling

Ultra-performance liquid chromatography tandem mass spectrometry represents the state-of-the-art approach for comprehensive impurity profiling and structural characterization of propylthiouracil and its related substances [3] [5]. This technique combines the superior separation efficiency of ultra-performance liquid chromatography with the structural elucidation capabilities of tandem mass spectrometry.

Chromatographic Conditions and Method Optimization

Ultra-performance liquid chromatography systems utilizing sub-2-micrometer particle columns provide enhanced resolution and reduced analysis times compared to conventional high-performance liquid chromatography. The ZORBAX Extend-C18 column (2.1 × 50 mm, 1.8 μm) operated under gradient conditions achieves baseline separation of propylthiouracil and its glucuronide metabolite within 2 minutes [3]. Optimal mobile phase conditions employ gradient delivery of formic acid, methanol, and acetonitrile, providing excellent peak shape and resolution.

Mass Spectrometric Detection and Fragmentation Patterns

Electrospray ionization operated in negative ion mode provides optimal sensitivity for propylthiouracil and its metabolites. Multiple reaction monitoring transitions have been established for propylthiouracil (mass-to-charge ratio 169.20 > 58.05) and its glucuronide conjugate (mass-to-charge ratio 345.2 > 169.20) [3]. These specific transitions ensure high selectivity and eliminate potential matrix interferences.

Fragmentation pathway elucidation reveals characteristic neutral losses and product ions that facilitate structural confirmation of impurities and degradation products. The parent ion of propylthiouracil at mass-to-charge ratio 169.20 undergoes characteristic fragmentation to yield the base peak at mass-to-charge ratio 58.05, corresponding to loss of the propyl side chain [3].

Impurity Identification and Characterization

Forced degradation studies coupled with liquid chromatography tandem mass spectrometry enable comprehensive impurity profiling and identification of potential degradation pathways. Propylthiouracil demonstrates susceptibility to basic hydrolysis, oxidative stress, and photolytic degradation, generating multiple degradation products with distinct mass spectral characteristics [5]. Six major degradation products have been identified through accurate mass determination and tandem mass spectrometry fragmentation studies.

The most significant impurity identified in propylthiouracil formulations is thiourea, which can be simultaneously quantified using a stability-indicating reverse-phase liquid chromatography method [5]. This approach achieves linear responses from 0.3 to 30 micrograms per milliliter for thiourea impurity quantification. Method specificity ensures accurate quantification in the presence of excipients and other potential interferents.

Metabolite Profiling and Pharmacokinetic Applications

Ultra-performance liquid chromatography tandem mass spectrometry methods enable simultaneous quantification of propylthiouracil and its major metabolite, the N-β-D-glucuronide conjugate [3]. This capability supports pharmacokinetic studies and metabolic pathway elucidation. The validated method demonstrates excellent linearity, sensitivity, accuracy, and precision for both parent compound and metabolite quantification.

Matrix effects and recovery studies demonstrate minimal ion suppression or enhancement, ensuring accurate quantification in biological matrices. Carry-over effects are negligible, permitting high-throughput analytical applications. The method supports in vitro metabolism studies investigating uridine 5′-diphospho-glucuronosyltransferase-mediated glucuronidation pathways.

Electrochemical Detection Strategies

Electrochemical techniques offer complementary analytical capabilities for propylthiouracil characterization, providing insights into redox behavior and enabling development of sensitive detection platforms for pharmaceutical and bioanalytical applications.

Voltammetric Analysis of Redox Behavior

Voltammetric techniques provide fundamental insights into the electrochemical behavior of propylthiouracil, revealing characteristic redox processes that form the basis for analytical method development and mechanistic understanding.

Cyclic Voltammetry Studies and Redox Mechanism

Purity

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

log Kow = 0.98 (est)

0.4

Decomposition

When heated to decomp ... emits very toxic fumes of /sulfur oxides and nitrogen oxides/.

Appearance

Melting Point

219-221 °C

219 °C

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (93.62%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

... Propylthiouracil /is/ indicated in the treatment of hyperthyroidism, including prior to surgery or radiotherapy, and as adjuncts in the treatment of thyrotoxicosis or thyroid storm. Propylthiouracil may be preferred over methimazole for use in thyroid storm, since propylthiouracil inhibits peripheral conversion of thyroxine (T4) to triiodothyronine (T3).

EXPTL USE: Paradoxically propylthiouracil has been shown to reverse histological changes of alcoholic hepatitis in rat and has been proposed as possible treatment for this condition in man.

EXPTL USE: Twelve-day pretreatment with PTU prevented the tylenol-induced increase in transaminase activities. Increase in hepatic reduced glutathione levels and prevention of inflammatory response to necrotic liver tissue appeared to be mechanism in protective action of hypothyroidism.

For more Therapeutic Uses (Complete) data for PROPYL THIOURACIL (14 total), please visit the HSDB record page.

Pharmacology

Propylthiouracil is a thiourea derivative with antithyroid property. Propylthiouracil (PTU) interferes with the oxidation of iodine possibly by interaction with peroxidase or a peroxidase-mediated complex reaction, thereby inhibiting synthesis of thyroid hormones tri-iodothyronine (T3) and thyroxine (T4). In addition, this agent inhibits the Type I 5'-deiodinase (D1), an enzyme involved in the peripheral conversion of thyroxine to tri-iodothyronine. This results in decreased plasma triodothyronine concentrations and decreased entrance of thyroxine into cells thereby reducing thyroid hormone activity.

MeSH Pharmacological Classification

ATC Code

H03 - Thyroid therapy

H03B - Antithyroid preparations

H03BA - Thiouracils

H03BA02 - Propylthiouracil

Mechanism of Action

Propylthiouracil inhibits the synthesis of thyroid hormones by interfering with the incorporation of iodine into tyrosyl residues of thyroglobulin; the drug also inhibits the coupling of these iodotyrosyl residues to form iodothyronine. Although the exact mechanism(s) has not been fully elucidated, propylthiouracil may interfere with the oxidation of iodide ion and iodotyrosyl groups. Based on limited evidence it appears that the coupling reaction is more sensitive to antithyroid agents than the iodination reaction. Propylthiouracil does not inhibit the action of thyroid hormones already formed and present in the thyroid gland or circulation nor does the drug interfere with the effectiveness of exogenously administered thyroid hormones. Patients whose thyroid gland contains relatively high concentration of iodine (e.g., from prior ingestion or from administration during diagnostic radiologic procedures) may respond relatively slowly to antithyroid agents. Unlike methimazole, propylthiouracil inhibits the peripheral deiodination of thyroxine to triiodothyronine. Although the importance of this inhibition has not been established, propylthiouracil has a theoretical advantage compared with methimazole or carbimazole in patients with thyrotoxic crisis, since a decreased rate of conversion of circulating thyroxine to triiodothyronine may be clinically beneficial in these patients.

The thionamide /propylthiouracil/ inhibit organification of iodide and the coupling of iodotyrosines to form hormonally active iodothyronines.

Inhibit synthesis of thyroid hormone within the thyroid gland by serving as substrates for thyroid peroxidase, which catalyzes the incorporation of oxidized iodide into tyrosine residues in thyroglobulin molecules and couples iodotyrosines. This diverts iodine from the synthesis of thyroid hormones. Antithyroid agents do not interfere with the actions of exogenous thyroid hormone or inhibit the release of thyroid hormones. Therefore, stores of thyroid hormones must be depleted before clinical effects will be apparent. Antithyroid agents may also have moderating effects on the underlying immunologic abnormalities, in hyperthyroidism due to Graves' disease (toxic-diffuse goiter), but evidence on this point reported to date is inconclusive.

Type I 5'-deiodinase (D1) is inhibited by ... the antithyroid drug propylthiouracil.

For more Mechanism of Action (Complete) data for PROPYL THIOURACIL (9 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Thyroxine 5'-deiodinase [EC:1.21.99.4]

DIO2 [HSA:1734] [KO:K17904]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Impurities

Small amounts of thiourea may be present in propylthiouracil as an impurity.

Other CAS

Absorption Distribution and Excretion

Propylthiouracil is readily absorbed and is extensively metabolized. Approximately 35% of the drug is excreted in the urine, in intact and conjugated forms, within 24 hours.

Elimination: Less than 1% is excreted in the urine unchanged. Total body clearance is approximately 7 L/hr. In dialysis: Elimination and pharmacokinetics are not significantly altered in hemodialysis. In one patient undergoing hemodialysis, 5% of a 200 mg oral dose was removed by 3 hours of hemodialysis; elimination rate was not significantly altered. Peak serum concentration was decreased (from 7.9 to 4.9 ug/mL), although it remained within an approximate therapeutic range.

Although distribution of propylthiouracil into human body tissues and fluids has not been fully characterized, the drug appears to be concentrated in the thyroid gland. Propylthiouracil readily crosses the placenta. Propylthiouracil is distributed into milk; however, some studies indicate that the extent of distribution is only about 0.007-0.077% of a single dose.

Propylthiouracil is rapidly and readily absorbed from the GI tract following oral administration with peak plasma concentrations of about 6-9 mcg/mL occurring within 1-1.5 hours after a single dose of 200-400 mg. In one study in which the drug was administered orally and IV, about 75% of the oral dose was absorbed. Plasma concentrations of the drug do not appear to correlate with the therapeutic effects.

Time to peak effect: 17 weeks (average) to normalize serum T3 and T4 concentrations with use of 300 mg/day.

For more Absorption, Distribution and Excretion (Complete) data for PROPYL THIOURACIL (19 total), please visit the HSDB record page.

Metabolism Metabolites

Biotransformation: Primarily undergoes glucuronidation. Approximately 33% of an orally administered dose is metabolized by a first-pass effect.

Presence of more than one glucuronide conjugate of propylthiouracil ought to be expected, as it has four functional groups, each capable of conjugation with glucuronic acid ...

Although the exact metabolic fate of propylthiouracil has not been fully established, the drug is rapidly metabolized to its glucuronide conjugate and other minor metabolites and requires frequent administration to maintain its antithyroid effect. The drug and its metabolites are excreted in urine, with about 35% of a dose excreted within 24 hours.

For more Metabolism/Metabolites (Complete) data for PROPYL THIOURACIL (8 total), please visit the HSDB record page.

Route of Elimination: Propylthiouracil is readily absorbed and is extensively metabolized. Approximately 35% of the drug is excreted in the urine, in intact and conjugated forms, within 24 hours. Half Life: 2 hours

Wikipedia

Fucitol

FDA Medication Guides

TABLET;ORAL

DAVA PHARMS INC

09/19/2018

Drug Warnings

Agranulocytosis is potentially the most serious adverse effect of propylthiouracil, and most cases of agranulocytosis appear to occur within the first 2 months of therapy, but rarely may occur after 4 months of therapy. The risk of propylthiouracil-induced agranulocytosis appears to be substantially increased in patients older than 40 years of age compared with younger patients, but, unlike methimazole, an association with dosage has not been established. Although the mechanism(s) of propylthiouracil-induced agranulocytosis has not been determined, antigranulocyte antibodies have been reported in some patients with thioamide-induced agranulocytosis; a direct toxic effect of these drugs on bone marrow has not been excluded as an additional possible cause.

Propylthiouracil crosses the placenta and may cause fetal harm when administered to pregnant women; the drug can induce goiter and hypothyroidism (cretinism) in the developing fetus. If the drug is used during pregnancy for the management of hyperthyroidism, the manufacturer states that careful dosage adjustment, using a sufficient but not excessive dosage of propylthiouracil, is necessary. The manufacturer states that because thyroid dysfunction diminishes in many women as pregnancy proceeds, a reduction in dosage may be possible, and, in some patients, propylthiouracil can be discontinued 2 or 3 weeks before delivery. If propylthiouracil is used during pregnancy, or if a woman becomes pregnant while receiving the drug, she should be advised of the potential hazard to the fetus.

... Disagreement about therapy of thyrotoxicosis during pregnancy. Antithyroid drugs cross placenta and can cause fetal hypothyroidism and goiter. ... There are 3 choices of therapy, each with its advocates: minimal doses of antithyroid drugs, full doses ... with thyroid hormone supplementation, or surgery. /Antithyroid drugs/

For more Drug Warnings (Complete) data for PROPYL THIOURACIL (20 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of propylthiouracil has generally been reported to be about 1-2 hours.

The plasma half-life of propylthiouracil .../is/ 1 to 2 hours.

/After GI absorption/ plasma half-lives of 2.5 hr (human) and 4.8 hr (rat) have been reported ... .

The half-life of propylthiouracil in plasma is about 75 min ...

Propylthiouracil is rapidly absorbed from /orally/ dosed tablets in man, yielding max plasma levels at 60-120 min, and biological t/2 of about 60 min in euthyroid subjects.

Use Classification

Pharmaceuticals

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

The colorimetric method of McAllister & Howells (1952) employing 2,6-dichloroquinone chloroimide reagent at pH 8.0 has been modified to measure propylthiouracil concentrations of 0.5-10 ug/ml in serum. ... Propylthiouracil, thiourea and sulphate were separated by thin-layer chromatography on cellulose and silica gel plates using the solvent systems ethanol:1M ammonium acetate and chloroform:methanol:water respectively.

Method: AOAC 952.27; Procedure: spectrophotometric method; Analyte: propyl thiouracil; Matrix: drugs; Detection Limit: not provided.

Method: EPA-OSW 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: propyl thiouracil; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: 100 ug/L.

For more Analytic Laboratory Methods (Complete) data for PROPYL THIOURACIL (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

HPLC PROCEDURES FOR DETERMINING PROPYL THIOURACIL IN HUMAN PLASMA ARE DISCUSSED.

Analyte: propylthiouracil; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 214 nm; limit of detection: 40 ng/mL

Analyte: propylthiouracil; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 276 nm; limit of detection: 200 ng/mL

Analyte: propylthiouracil; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 275 nm; limit of detection: 5 ng/mL

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

We have investigated immunohistochemically the effect of dl-alpha-tocopherol (vitamin E) on thyroid gland with 6-n-propyl-2-thiouracil (PTU)-induced hypothyroidism in rats. The animals were divided into four groups. Rats in group I were designated as control, rats in group II were treated with injections of PTU (10 mg/kg) for 15 days, rats in group III were treated with injections of PTU+vitamin E (10 mg/100 g) for 15 days. Rats in group IV were treated with injections PTU for 15 days and kept for 15 next days after cessation of PTU treatment. At the end of experiment, the animals were killed by decapitation, blood samples were obtained, thyroid tissues were collected and processed for quantitative evaluation of immunohistochemical PCNA (marker of cell proliferation), Bax (pro-apoptotic marker) and Bcl-2 (anti-apoptotic marker) staining. There was an increase in the number of PCNA-immunopositive cells in follicular epithelial cells of group II rats compared with other groups (p<0.05). After vitamin E treatment, the number of PCNA-immunopositive cells decreased (p<0.05) while the number of Bax-immunopositive cells increased (p<0.05). The number of Bcl-2-positive follicular epithelial cells of group IV rats was higher than in those of other groups (p<0.05). The results of this study indicate that hypothyroidism induces cell proliferation in the thyroid gland and vitamin E may promote involution of the gland.

Female Sprague-Dawley rats, 50-60 days of age, were given 7,12-dimethylbenz[ a]anthracene (DMBA) in sesame oil by oral gavage at a dose of 6.5, 10, 13.5 or 15 mg per animal. Propylthiouracil was given in the drinking-water at concentrations between 0.5 and 4.0 mg/100 mL for various times before and after the DMBA treatment, ranging from 17 days before DMBA up to the end of the study at 4 months. Severe hypothyroidism produced by administration of propylthiouracil at the higher dose from 7 days before DMBA up to study termination reduced the mammary tumor incidence from 68/108 in rats given DMBA only to 3/45 in those given DMBA plus propylthiouracil.

Two groups of 21 male inbred Wistar rats, 6 weeks of age, were fed basal diet containing propylthiouracil [purity not specified] at a concentration of 0.15% either alone or in combination with a single intraperitoneal injection of N-nitrosobis(2- hydroxypropyl)amine (NBHPA) at the start of the study at a dose of 2.8 g/kg bw. Two additional groups received the initiating dose of NBHPA alone or basal diet alone (control group). The animals were maintained for 20 weeks, at which time the survival rate was 100%. Thyroid follicular-cell tumors occurred in 21/21 rats given NBHPA plus propylthiouracil, 4/21 given NBHPA only (p<0.05) and 0/21 given propylthiouracil only or no treatment. Of the rats given NBHPA plus propylthiouracil, seven of those bearing thyroid tumors had thyroid carcinomas.

For more Interactions (Complete) data for PROPYL THIOURACIL (7 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Ben Hamida F, Troudi A, Sefi M, Boudawara T, Zeghal N. The protective effect

3: Zasada K, Karbownik-Lewinska M. Comparison of potential protective effects of

4: Fung SC, Wyssusek KH. Hyperthyroidism and propylthiouracil-induced liver

5: Gajic-Veljic M, Bonaci-Nikolic B, Lekic B, Skiljevic D, Ciric J, Zoric S,

6: Mull JL, Solus JF, Mutizwa MM, Chiang HC, Rosman IS, Musiek A. Atypical

7: Gianetti E, Russo L, Orlandi F, Chiovato L, Giusti M, Benvenga S, Moleti M,

8: Paiaulla S, Venkategowda PM, Rao SM, Balaraju B. Propylthiouracil-induced

9: Bagnato G, Bitto A, Pizzino G, Roberts WN, Squadrito F, Altavilla D, Bagnato

10: Criado PR, Grizzo Peres Martins AC, Gaviolli CF, Alavi A.

11: Rahaman MM, Reinders FG, Koes D, Nguyen AT, Mutchler SM, Sparacino-Watkins C,

12: Retraction: Mode of binding of the antithyroid drug propylthiouracil to

13: Khan TA, Yin Luk FC, Uqdah HT, Arif A, Hussain H, Jayatilleke A, Aggarwal S.

14: Singh RP, Singh A, Kushwaha GS, Singh AK, Kaur P, Sharma S, Singh TP. Mode of

15: Boattini M, Rodrigues A, Nascimento P, Luz KC, Castelo Branco S, Rodrigues N,

16: Schamp V, Verfaillie C, Bonroy C, Vande Walle J, Raes A, Dehoorne J.

17: Xing H, Guan X. Necrotizing gingivostomatitis and osteonecrosis associated

18: Melis M, Sollai G, Muroni P, Crnjar R, Barbarossa IT. Associations between

19: Choi SE, Chan J. Relationship of 6-n-propylthiouracil taste intensity and

20: Gnanaraj P, Dayalan H, Elango T, Malligarjunan H, Raghavan V, Rao R.